Tetraethylene glycol

概述

描述

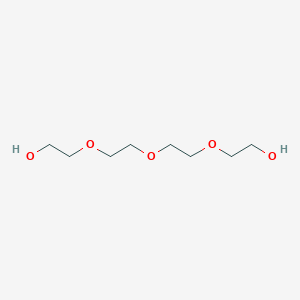

Tetraethylene glycol (TTEG, HO(C₂H₄O)₄H) is a member of the ethylene glycol oligomer family, characterized by two terminal hydroxyl groups and three ether linkages. It is a colorless, odorless, hygroscopic liquid with high water solubility, a boiling point of 314–330°C (dependent on purity), and a molecular weight of 194.23 g/mol . Its low volatility and compatibility with organic solvents make it suitable for applications in pharmaceuticals, polymer synthesis, and catalysis .

准备方法

Ethylene Oxide Hydrolysis

Ethylene oxide (EO) hydrolysis is the most common industrial method for producing tetraethylene glycol. This process involves the stepwise reaction of EO with water under controlled alkaline conditions. The reaction proceeds via nucleophilic attack, where hydroxide ions initiate ring-opening of EO, forming glycol intermediates that further react with additional EO molecules .

Reaction Mechanism and Conditions

The hydrolysis occurs in a pressurized reactor at temperatures between 50°C and 150°C, with sodium or potassium hydroxide as catalysts . The general reaction sequence is:

The distribution of glycol products (EG, DEG, TEG, TTEG) depends on the EO-to-water ratio, temperature, and catalyst concentration. Higher EO excess favors longer-chain glycols like TTEG .

Industrial Optimization

A patented method enhances TTEG yield by recycling intermediate glycols. For example, a mixture containing 40–60% TTEG and 40–60% TEG is fed into a wiped-film evaporator operating at 160–170°C and 3–5 mm Hg. This separates TTEG-rich overhead vapor (≥60% purity) from residual TEG and catalysts . The overhead condensate is further purified using falling-film evaporators or stripper columns to achieve TTEG purities exceeding 90% .

Acid-Catalyzed Condensation

Acid-catalyzed condensation of ethylene glycol derivatives offers an alternative route to TTEG, particularly for high-purity applications. This method involves dehydrating shorter-chain glycols (e.g., DEG or TEG) in the presence of acidic catalysts like sulfuric acid or ion-exchange resins .

Process Details

The reaction proceeds via intermolecular dehydration:

Conditions typically involve temperatures of 120–180°C and reduced pressures (10–50 mm Hg) to remove water and shift equilibrium toward TTEG . A key challenge is minimizing side reactions, such as the formation of cyclic ethers or higher oligomers.

Yield and Purity

Industrial implementations report TTEG yields of 70–80% with purities ≥95% after distillation . However, catalyst deactivation and reactor fouling due to byproducts necessitate frequent maintenance, limiting scalability compared to EO hydrolysis .

Industrial-Scale Separation and Purification

Post-synthesis separation is critical for obtaining high-purity TTEG. Patent CN109843842A details a multi-stage process integrating distillation, evaporation, and stripping:

Key Steps

-

Primary Stripping : A glycol ether mixture (TEG, TTEG, catalysts) is fed into a stripper at 185–195°C, separating TEG-rich vapor from TTEG-containing bottoms .

-

Wiped-Film Evaporation : The bottoms stream undergoes evaporation at 160–170°C and 3–5 mm Hg, yielding TTEG overhead vapor (60–80% purity) and residual TEG .

-

Secondary Evaporation : TTEG vapor is condensed and redirected to a falling-film evaporator (2–3 mm Hg, 160–170°C), achieving purities ≥90% .

Performance Metrics

-

Efficiency : Recycling TEG residues improves overall yield by 15–20% compared to single-pass systems .

Comparative Analysis of Preparation Methods

Table 1 summarizes the advantages, limitations, and industrial applicability of major TTEG synthesis routes.

Table 1: Comparison of this compound Preparation Methods

| Method | Conditions | Catalyst | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Ethylene Oxide Hydrolysis | 50–150°C, alkaline pH | NaOH/KOH | 60–70 | 70–90 | Scalable, cost-effective | Broad product distribution |

| Acid-Catalyzed Condensation | 120–180°C, 10–50 mm Hg | H₂SO₄/resins | 70–80 | ≥95 | High purity | Catalyst deactivation, fouling |

| Enzymatic Transesterification | 50°C, 420 mm Hg | CALB | ≥90 | ≥98 | Green chemistry, selective | Limited to derivatives, not bulk TTEG |

| Industrial Separation | 160–170°C, 2–5 mm Hg | None | 85–90 | 90–95 | High efficiency, recyclability | Energy-intensive equipment |

化学反应分析

Esterification and Ether Cleavage Reactions

TEG reacts with carboxylic acids and oxoacids to form esters, releasing water. This reaction is typical of alcohols and highlights TEG’s nucleophilic hydroxyl groups . For example:

The ether linkages in TEG remain relatively inert under mild conditions but can cleave under strong acidic or basic environments, forming smaller glycols or aldehydes .

Key Data:

| Reaction Type | Conditions | Products | Reference |

|---|---|---|---|

| Esterification | Carboxylic acids, heat | Esters + HO | |

| Ether cleavage | Strong acids/bases | Shorter glycols |

Oxidation Reactions

TEG undergoes oxidation in alkaline media, as demonstrated in studies using ditelluratoargentate(III) (DTA). The reaction follows pseudo-first-order kinetics with respect to DTA and fractional-order dependence on TEG .

Mechanism:

-

Step 1: Formation of a TEG-DTA complex.

-

Step 2: Two-electron transfer from TEG to DTA, yielding aldehydes or ketones .

Kinetic Parameters (293.2–313.2 K):

| Parameter | Value |

|---|---|

| Activation energy () | 45–60 kJ/mol |

| Rate constant () | (at 298 K) |

| Source: |

Reactions with Strong Oxidizers and Reductants

TEG reacts violently with strong oxidizers (e.g., peroxides, nitrates), producing toxic gases like CO and HO . Conversely, it generates flammable hydrogen gas when exposed to alkali metals or reducing agents :

Hazardous Incompatibilities:

| Incompatible Agents | Observed Reactions |

|---|---|

| Strong oxidizers (e.g., HNO) | Explosive decomposition |

| Alkali metals (e.g., Na, K) | Flammable H release |

| Sources: |

Decomposition Pathways

Under extreme conditions (e.g., Li-O battery charging), TEG decomposes via radical intermediates. ESR studies detect carbon-centered radicals, indicating C–O bond cleavage .

Decomposition Products:

Functionalization via Transesterification

TEG undergoes enzymatic transesterification with methyl 3-mercaptopropionate (MP-SH) to produce thiol-terminated derivatives. CALB lipase catalyzes the reaction, achieving 88% yield of dithiol-TEG in 8 hours .

Synthetic Route:

科学研究应用

Chemical Intermediates

TTEG serves as a versatile intermediate in the synthesis of various chemical compounds. Its ability to dissolve a wide range of substances enhances its utility in chemical reactions. For instance, it is used in the production of polyester resins and as a solvent in paints, inks, and varnishes .

Gas Dehydration

In the oil and gas industry, TTEG is employed to dehydrate natural gas. It effectively removes water vapor from gases, preventing pipeline freezing and other operational issues. The process involves contacting TTEG with natural gas to strip moisture, which is crucial for maintaining gas quality .

Heat Transfer Fluids

TTEG is also utilized as a heat transfer fluid due to its thermal stability and low freezing point. Its application in cooling systems ensures efficient heat management in industrial processes .

Biomedical Applications

Recent studies have explored the use of this compound derivatives in biomedical fields. For example, this compound diacrylate (TEGDA) has been investigated for its potential in fabricating smart hydrogels used for drug delivery and tissue engineering. These hydrogels can mimic biological environments, making them suitable for various medical applications .

Electrochemical Applications

This compound dimethyl ether (TEGDME), a derivative of TTEG, has been studied for its stability in lithium-air batteries. Research indicates that TEGDME can enhance the performance of oxygen electrodes by reducing solvent decomposition during battery operation . This property is critical for improving battery efficiency and lifespan.

Case Study 1: Gas Dehydration Efficiency

A study conducted on the efficiency of TTEG in dehydrating natural gas showed that it significantly reduced water content compared to traditional methods. The process involved recycling TTEG after moisture extraction, demonstrating economic viability alongside environmental benefits by minimizing waste .

Case Study 2: Biomedical Hydrogel Development

In a laboratory setting, researchers synthesized hydrogels using TEGDA derived from this compound for drug delivery systems. The hydrogels exhibited controlled release profiles for therapeutic agents, highlighting their potential for targeted treatments in cancer therapy .

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Chemical Synthesis | Intermediate for polyester resins | Enhances product quality |

| Gas Industry | Natural gas dehydration | Prevents pipeline freezing |

| Heat Transfer | Cooling systems | Efficient thermal management |

| Biomedical | Smart hydrogels | Mimics biological environments |

| Research Findings | Description | Implications |

|---|---|---|

| Electrochemical Stability | Stability of TEGDME in batteries | Improved battery performance |

| Drug Delivery | Controlled release from hydrogels | Potential for targeted cancer therapies |

作用机制

四甘醇的作用机制与其在各种化学过程中的溶剂和反应物的作用有关。 它可以与其他分子形成氢键,从而提高其溶解度和反应性 。 在酶催化反应中,四甘醇作为酯交换反应的底物,生成功能化的衍生物 .

相似化合物的比较

Comparison with Similar Ethylene Glycols

Structural and Physical Properties

Ethylene glycol (EG), diethylene glycol (DEG), triethylene glycol (TEG), and TTEG share a backbone of repeating ethylene oxide units but differ in chain length and molecular mass (Table 1).

| Property | EG | DEG | TEG | TTEG |

|---|---|---|---|---|

| Molecular formula | C₂H₆O₂ | C₄H₁₀O₃ | C₆H₁₄O₄ | C₈H₁₈O₅ |

| Molecular weight (g/mol) | 62.07 | 106.12 | 150.17 | 194.23 |

| Boiling point (°C) | 197–198 | 245–247 | 285–287 | 314–330 |

| Volatility | High | Moderate | Low | Very low |

| Hygroscopicity | High | High | High | High |

Increasing chain length correlates with higher boiling points and lower volatility, as seen in TTEG’s superior thermal stability compared to EG and DEG . TTEG’s extended ether chain enhances hydrogen-bonding capacity, improving miscibility with polar solvents like water and ethanol .

Chemical Reactivity

- Hydroxyl Group Reactivity : TTEG’s terminal hydroxyl groups participate in esterification and etherification reactions. In glutathione (GSH) reactivity studies, TTEG exhibited 3.5× higher reactivity than its dimethacrylate derivative (TetraEGDMA), highlighting the critical role of free hydroxyl groups in toxicity pathways .

- Catalytic Activity: TTEG’s ability to form complexes with potassium iodide (KI) enhances iodide’s nucleophilicity in cyclic carbonate synthesis. This is attributed to hydrogen-bonding interactions between TTEG’s hydroxyl groups and epoxide substrates, a property less pronounced in shorter glycols like EG .

Thermodynamic and Kinetic Behavior

In evaporation studies, TTEG’s parameter A (related to ballistic heat transport) increases with molecular mass, reaching ~10 compared to ~1 for EG. This reduces evaporation rates in microdroplets, making TTEG preferable in non-volatile formulations .

生物活性

Tetraethylene glycol (TEG) is a polyether compound with the formula . It is recognized for its diverse applications in pharmaceuticals, materials science, and biochemistry. This article explores the biological activity of TEG, focusing on its mechanisms, efficacy in various biological contexts, and relevant case studies.

TEG is a viscous liquid at room temperature, characterized by its ether linkages which contribute to its solubility in water and organic solvents. Its structure consists of a linear chain of ethylene glycol units, which imparts unique physicochemical properties beneficial for biological applications.

1. Anti-Mycobacterial Activity

A significant study demonstrated that TEG can be utilized as a tethering agent in the synthesis of isatin dimers, which exhibited promising anti-mycobacterial activities against Mycobacterium tuberculosis strains, including multidrug-resistant variants. The research indicated that these compounds could potentially overcome existing drug resistance mechanisms, suggesting a new avenue for tuberculosis treatment development .

2. Neuroprotective Effects

Another area of investigation involved a this compound derivative of benzothiazole aniline (BTA-EG4), which showed neuroprotective effects against amyloid-beta (Aβ) toxicity in vitro and in vivo. This compound was found to penetrate the blood-brain barrier effectively, enhance dendritic spine formation, and improve memory performance in animal models. The mechanism was linked to alterations in amyloid precursor protein (APP) processing and increased Ras signaling activity .

3. Cytotoxicity Studies

Research on the cytotoxic effects of TEG and its derivatives revealed that certain surfactants containing TEG could induce cell death at low concentrations. The study emphasized the importance of molecular structure on cytotoxicity, noting that variations in surfactant design could lead to significant differences in biological response .

Case Studies

The biological activities of TEG can be attributed to several mechanisms:

- Interaction with Cellular Targets : Compounds derived from TEG often interact with specific proteins or pathways within cells, modulating their functions.

- Structural Versatility : The ability to modify TEG derivatives allows for tailored interactions with biological systems, enhancing their therapeutic potential.

- Biocompatibility : TEG's physicochemical properties promote its use in formulations intended for biological applications due to its low toxicity and favorable solubility profiles.

常见问题

Basic Research Questions

Q. How can researchers experimentally determine the critical properties (e.g., temperature, pressure) of tetraethylene glycol, and what are common sources of error?

Critical properties are measured using pulse-heating techniques or gas chromatography (GC) under controlled conditions. For ethylene glycol homologs like this compound, discrepancies often arise from impurities or oligomer contamination. For example, GC analysis (e.g., KN-2409 system) quantifies impurities (5–3000 mg/kg range) using capillary columns and flame ionization detection . Errors may stem from incomplete purification or calibration drift. Cross-validate results with simulation studies (e.g., molecular dynamics) to resolve inconsistencies .

Q. What methodological criteria justify selecting this compound over PEG for drug delivery systems?

this compound offers superior biodegradability and hydrophilicity compared to larger PEG chains. Its smaller size enables easier drug release in vivo while maintaining stealth properties against immune recognition. For instance, conjugation with capecitabine’s lactone moiety preserves drug activity, as demonstrated via synthetic routes starting from D-ribose . Validate release kinetics using in vitro assays (e.g., dialysis membranes) and compare with PEG-based controls.

Q. How can researchers access reliable physicochemical data for this compound?

Use the NIST Chemistry WebBook (Standard Reference Database 69) for validated data on boiling points, densities, and solubility. Avoid unreliable sources like benchchem.com . For advanced properties (e.g., infinite dilution activity coefficients), refer to experimental studies using gas chromatography at 50–130°C or volumetric analyses of aqueous solutions .

Advanced Research Questions

Q. How do molecular dynamics simulations resolve contradictions in critical property data for this compound and its homologs?

Simulations reveal that tri- and tetraethylene glycols exhibit nearly identical critical temperatures and pressures due to similar chain flexibility and intermolecular interactions. Discrepancies in experimental data (e.g., pulse-heating vs. simulations) may arise from oligomerization during heating. Address this by comparing simulated phase diagrams with high-purity experimental samples .

Q. What role does this compound play in optimizing PCR amplification, and how does concentration affect efficiency?

this compound enhances DNA amplification by stabilizing polymerase activity and reducing nonspecific binding. In end-point or quantitative PCR, concentrations ≤20 vol% improve yield without inhibiting enzymes. For example, 10 vol% in washing buffers eliminates ethanol interference, streamlining elution . Optimize via gradient PCR trials with varying concentrations.

Q. How does this compound’s molecular structure influence its performance in absorption cooling systems?

In CH₃NH₂-LiSCN systems, this compound dimethyl ether’s flat vapor-liquid equilibrium curve (40–100 psia at 100°C) enables efficient heat transfer. Its ether linkages enhance solubility with polar refrigerants, while methyl groups reduce viscosity. Validate using Dühring plots and Raoult’s Law deviations .

Q. What synthetic strategies improve the stability of this compound-based hydrogels for controlled drug release?

Crosslink this compound diacrylate (TetEGDA) with acrylamide or methacrylate monomers via UV polymerization. Characterize swelling ratios and degradation rates using rheometry and HPLC. For sustained release, optimize crosslink density (e.g., 5–10 mol% TetEGDA) to balance mechanical strength and biodegradability .

Q. How can structure-property relationships predict this compound’s behavior in mixed-solvent systems?

Infinite dilution activity coefficients (e.g., for hydrocarbons in glycols) correlate with UNIFAC group parameters. For n-decane in this compound, experimental data (50–130°C) align with modified UNIFAC predictions, highlighting the role of ether oxygen-hydrocarbon interactions . Apply these models to design extraction or purification processes.

Q. What mechanisms underlie this compound’s efficacy as a linker in PROTAC molecules?

As a flexible, hydrophilic spacer, this compound promotes optimal distance between E3 ligase and target protein binders. Its biodegradability ensures intracellular cleavage post-delivery. Assess degradation efficiency via Western blotting and cellular viability assays .

Q. Methodological Notes

- Data Validation : Cross-reference experimental results with NIST databases and peer-reviewed simulations .

- Analytical Best Practices : Use GC with EPC modules for impurity profiling and DSC for thermal stability analysis .

- Ethical Compliance : Adhere to institutional guidelines for biochemical applications (e.g., PROTACs) .

属性

IUPAC Name |

2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O5/c9-1-3-11-5-7-13-8-6-12-4-2-10/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWHCKJMYHZGTIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O5 | |

| Record name | TETRAETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9026922 | |

| Record name | Tetraethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetraethylene glycol is a colorless to straw-colored liquid with a mild odor. Sinks and mixes with water. (USCG, 1999), Liquid, Colorless hygroscopic liquid; [Hawley] Colorless to straw colored hygroscopic liquid; [HSDB] | |

| Record name | TETRAETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanol, 2,2'-[oxybis(2,1-ethanediyloxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraethylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7348 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

621 °F at 760 mmHg (USCG, 1999), 327.3 °C | |

| Record name | TETRAETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/843 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

360 °F (USCG, 1999), 360 °F (182 °C) (Open cup) | |

| Record name | TETRAETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/843 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Miscible with water /1.0X10+6 mg/L/ at 20 °C, Insoluble in benzene, toluene, or gasoline, Soluble in ethanol, ethyl ether, carbon tetrachloride, dioxane, Miscible with methanol | |

| Record name | TETRAETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/843 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.12 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1285 g/cu cm at 15 °C, Hygroscopic. Bulk density: 9.4 lb/gal at 20 °C | |

| Record name | TETRAETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/843 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

4.65X10-5 mm Hg at 26 °C | |

| Record name | TETRAETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/843 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid, Colorless liquid, Colorless to straw-colored liquid | |

CAS No. |

112-60-7, 157299-02-0, 127821-00-5 | |

| Record name | TETRAETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetraethylene glycol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraethylene glycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TETRAETHYLENE GLYCOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1262 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2,2'-[oxybis(2,1-ethanediyloxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9-trioxaundecane-1,11-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Bis(1-isocyanato-1-methylethyl)benzene homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3-Propanetriol, polymer with 2,4-diisocyanato-1-methylbenzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, 2-methyloxirane and oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/843 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

24.8 °F (USCG, 1999), -9.4 °C | |

| Record name | TETRAETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/843 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。